molecular formula C22H25N3O6 B10977811 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide

Cat. No. B10977811
M. Wt: 427.4 g/mol
InChI Key: CQSUZKLVGBHAHH-UHFFFAOYSA-N
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Description

2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a methoxyphenoxyethyl side chain, which can influence its chemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxylation of the quinazolinone core is achieved using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy groups at the 6 and 7 positions.

    Attachment of the Methyl Group: The methyl group at the 2-position can be introduced via alkylation using methyl iodide and a base like potassium carbonate.

    Formation of the Acetamide Side Chain: The acetamide side chain is synthesized by reacting the quinazolinone intermediate with 2-(2-methoxyphenoxy)ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the quinazolinone core is known for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific structure of this compound could be investigated for its ability to interact with biological targets, such as enzymes or receptors.

Medicine

In medicine, this compound could be explored for its therapeutic potential. The presence of the methoxyphenoxyethyl side chain might enhance its bioavailability or specificity for certain biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties might make it suitable for applications in coatings, polymers, or other advanced materials.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide would depend on its specific interactions with molecular targets. The quinazolinone core can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxyphenoxyethyl side chain might enhance these interactions by improving the compound’s binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-oxoquinazoline: Lacks the methoxy groups and the acetamide side chain, resulting in different chemical and biological properties.

    6,7-Dimethoxy-2-methylquinazolin-4(3H)-one: Similar core structure but lacks the acetamide side chain.

    2-(2-Methoxyphenoxy)ethylamine: Contains the side chain but lacks the quinazolinone core.

Uniqueness

The uniqueness of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide lies in its combination of the quinazolinone core with the methoxyphenoxyethyl side chain. This specific structure can result in unique chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

properties

Molecular Formula

C22H25N3O6

Molecular Weight

427.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide

InChI

InChI=1S/C22H25N3O6/c1-14-24-16-12-20(30-4)19(29-3)11-15(16)22(27)25(14)13-21(26)23-9-10-31-18-8-6-5-7-17(18)28-2/h5-8,11-12H,9-10,13H2,1-4H3,(H,23,26)

InChI Key

CQSUZKLVGBHAHH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NCCOC3=CC=CC=C3OC)OC)OC

Origin of Product

United States

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